molecular formula C22H20FN3O3 B2964938 4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903032-62-1

4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2964938
CAS RN: 1903032-62-1
M. Wt: 393.418
InChI Key: LHASIFVLDBMBKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a fluorophenyl group (a phenyl ring with a fluorine atom attached), and a benzo[f][1,4]oxazepin-4(5H)-one group, which is a type of benzoxazepine derivative .

Scientific Research Applications

Synthesis of Benzoxazepine Derivatives

Benzoxazepines are a class of organic compounds with various pharmaceutical applications. The compound can serve as a precursor in the synthesis of substituted benzo[b][1,4]oxazepine derivatives . These derivatives are synthesized by reacting 2-aminophenols with alkynones, a process that could be facilitated by the structure of the compound .

Development of Novel Synthetic Methods

The compound’s structure allows for the development of novel synthetic methods for accessing rare benzoxazepine derivatives. This is particularly important for creating complex molecules that can be used in drug development and other chemical syntheses .

Mechanistic Studies in Organic Chemistry

The compound can be used in mechanistic studies to understand the role of hydroxy protons in the formation of alkynylketimine intermediates. This understanding is crucial for advancing synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzoxazepine derivatives have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-18-7-5-15(6-8-18)17-11-19(25-12-17)22(28)24-9-10-26-13-16-3-1-2-4-20(16)29-14-21(26)27/h1-8,11-12,25H,9-10,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHASIFVLDBMBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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